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Compound of Interest

Compound Name: Carbon tetraiodide

Cat. No.: B1584510 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of carbon tetraiodide and other

common trihalomethanes (THMs), including chloroform, bromoform, and

dibromochloromethane. While extensive research has characterized the toxic profiles of many

THMs, carbon tetraiodide remains a data-poor compound, a critical distinction for

professionals in toxicology and drug development. This analysis synthesizes the available

experimental data to highlight these differences.

Executive Summary
Trihalomethanes are a class of compounds that can be formed as byproducts of water

disinfection and have been studied for their potential adverse health effects. Chloroform,

bromoform, and dibromochloromethane are known to induce toxicity in various organs,

primarily the liver and kidneys, through mechanisms often involving metabolic activation to

reactive intermediates, leading to oxidative stress and cellular damage. In stark contrast, the

toxicological profile of carbon tetraiodide is largely uncharacterized. Its inherent instability

poses significant challenges to conducting long-term toxicological studies. The available data

for carbon tetraiodide is limited to acute toxicity and basic irritation information, highlighting a

significant knowledge gap in its comparative toxicology.
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A summary of acute oral toxicity data for carbon tetraiodide and other trihalomethanes in rats

is presented in Table 1. It is important to note the conflicting reports for the LD50 of carbon
tetraiodide, which adds to the uncertainty surrounding its acute toxicity profile.

Table 1: Acute Oral LD50 Values in Rats for Carbon Tetraiodide and Other Trihalomethanes

Compound Chemical Formula
Oral LD50 (mg/kg)
in Rats

Reference

Carbon Tetraiodide CI4
18 and 178

(conflicting reports)
[1]

Chloroform CHCl3 908 [2]

Bromoform CHBr3 1147 [2]

Dibromochloromethan

e
CH2ClBr2 800 [2]

Target Organ Toxicity and Mechanistic Insights
The primary target organs for the well-studied trihalomethanes are the liver and kidneys. The

toxicity is generally mediated by their metabolism, primarily by cytochrome P450 enzymes,

which generates reactive free radicals. These radicals can initiate lipid peroxidation and

oxidative stress, leading to cellular damage.

For instance, the hepatotoxicity of carbon tetrachloride (CCl4), a closely related compound, is a

well-established model for studying free-radical-mediated liver injury. CCl4 is metabolized by

cytochrome P450 2E1 to the trichloromethyl radical (•CCl3), which can then react with oxygen

to form the trichloromethylperoxy radical (•OOCCl3). These radicals can abstract hydrogen

atoms from fatty acids in cell membranes, initiating a chain reaction of lipid peroxidation that

results in damage to the endoplasmic reticulum and mitochondria, ultimately leading to cell

death. A similar mechanism is proposed for chloroform.

The generation of reactive oxygen species (ROS) by trihalomethanes has also been shown to

promote the dissociation of the IκBα/NF-κB/p65 complex, suggesting an inflammatory

component to their toxicity.
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Due to the lack of experimental data, the target organs and mechanism of toxicity for carbon
tetraiodide remain speculative. It is plausible that it could also exert toxicity via metabolic

activation, but this has not been investigated.

Signaling Pathway in Trihalomethane-Induced
Hepatotoxicity
The following diagram illustrates the proposed signaling pathway for hepatotoxicity induced by

well-characterized trihalomethanes like chloroform and the related compound, carbon

tetrachloride.
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Caption: Proposed signaling pathway for trihalomethane-induced hepatotoxicity.

Comparative No-Observed-Adverse-Effect Level
(NOAEL) and Lowest-Observed-Adverse-Effect
Level (LOAEL)
The following tables summarize the NOAEL and LOAEL values from oral toxicity studies in rats

for chloroform, bromoform, and dibromochloromethane. No comparable data is available for

carbon tetraiodide.

Table 2: Oral NOAEL and LOAEL Values for Chloroform in Rats
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Duration Effect
NOAEL
(mg/kg/day)

LOAEL
(mg/kg/day)

Reference

Acute Hepatotoxicity
0.25 mmol/kg

(~30)

0.5 mmol/kg

(~60)
[3]

Intermediate Hepatotoxicity 15 30 [4]

Chronic Hepatotoxicity - 15 [5]

Chronic Renal toxicity 38 81 [5]

Table 3: Oral NOAEL and LOAEL Values for Bromoform in Rats

Duration Effect
NOAEL
(mg/kg/day)

LOAEL
(mg/kg/day)

Reference

Intermediate
Hepatocellular

vacuolization
25 50 [6]

Chronic
Hepatocellular

vacuolization
- 100 [7]

Table 4: Oral NOAEL and LOAEL Values for Dibromochloromethane in Rats

Duration Effect
NOAEL
(mg/kg/day)

LOAEL
(mg/kg/day)

Reference

Subchronic Hepatic lesions 30 60 [8]

Chronic
Fatty liver

changes
- 40 [9]

Genotoxicity and Carcinogenicity
While chloroform is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by

the IARC, there is limited evidence for its genotoxicity. In contrast, brominated THMs have

been shown to be both cytotoxic and genotoxic. The carcinogenicity of carbon tetraiodide has

not been evaluated by major regulatory agencies, and no data on its genotoxicity are available.
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Experimental Protocols
A detailed understanding of the methodologies used to assess the toxicity of these compounds

is crucial for interpreting the data and designing future studies.

In Vitro Cytotoxicity Assessment: Neutral Red Uptake
Assay
The Neutral Red Uptake (NRU) assay is a common method to assess the cytotoxicity of

chemicals. The following is a generalized protocol.
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Start: Seed cells in 96-well plate

Incubate cells (e.g., 24 hours)

Treat cells with varying
concentrations of test compound

Incubate for exposure period
(e.g., 24 hours)

Wash cells to remove compound

Add Neutral Red medium

Incubate for ~3 hours

Wash cells to remove excess dye

Extract dye from viable cells
with destain solution

Read absorbance at 540 nm

Analyze data to determine IC50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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